3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. The unique structure of this compound imparts it with significant chemical stability and potential biological activity .
Preparation Methods
The synthesis of 3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various reagents under specific conditions. One common method includes the use of triethylamine in dichloromethane at room temperature, followed by the addition of isocyanates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is explored for its anticancer, antibacterial, and antifungal properties
Mechanism of Action
The mechanism of action of 3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
6-(phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole: Another triazole derivative with distinct pharmacological properties. The uniqueness of 3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine lies in its specific substituents, which impart unique chemical stability and biological activity.
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-5-12-13-7-3-2-6(4-14(5)7)8(9,10)11/h2-4H,1H3 |
InChI Key |
AFPARSJWGXPLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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